Product packaging for Methyl 4-(aminomethyl)benzoate(Cat. No.:CAS No. 18469-52-8)

Methyl 4-(aminomethyl)benzoate

Cat. No.: B095462
CAS No.: 18469-52-8
M. Wt: 165.19 g/mol
InChI Key: AQBJGAUQEJFPKZ-UHFFFAOYSA-N
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Description

Methyl 4-(aminomethyl)benzoate (CAS 18469-52-8) is a valuable aromatic ester and amine building block in organic synthesis and pharmaceutical research. With a molecular formula of C9H11NO2 and a molar mass of 165.19 g/mol, this compound is recognized for its role as a versatile chemical intermediate . A primary research application of this compound is its use as a key precursor in the development of active pharmaceutical ingredients (APIs) . It serves as a critical intermediate in synthetic pathways, such as Buchwald C-N coupling reactions with compounds like cyclohexenylchlorobenzene . Its utility is enhanced by the methyl ester group, which can be readily hydrolyzed under mild conditions to reveal the carboxylic acid functionality, allowing for further diversification in multi-step synthesis sequences . Research also indicates its value in the development of novel antibiotic compounds based on quinoline and indole structures . The compound itself is typically supplied as a free base, making it more versatile for various synthetic applications than its hydrochloride salt counterpart. For laboratory safety, this compound is classified with the signal word "Warning" and may cause skin and eye irritation . To ensure stability, it is recommended to store this reagent in a dark place, under an inert atmosphere, and preferably in a freezer at temperatures under -20°C . This product is intended for research purposes only and is not classified as a medicinal product.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO2 B095462 Methyl 4-(aminomethyl)benzoate CAS No. 18469-52-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(aminomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h2-5H,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBJGAUQEJFPKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18469-52-8
Record name Methyl 4-(aminomethyl)benzoate
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Synthetic Methodologies and Process Optimization for Methyl 4 Aminomethyl Benzoate

Esterification-Based Synthesis Approaches

The most direct and common method for synthesizing methyl 4-(aminomethyl)benzoate is through the esterification of 4-(aminomethyl)benzoic acid. This approach involves reacting the carboxylic acid with methanol (B129727), typically in the presence of a catalyst, to form the corresponding methyl ester.

Direct esterification, often a type of Fischer esterification, is an equilibrium-driven process where 4-(aminomethyl)benzoic acid reacts with methanol to yield this compound and water. To drive the reaction toward the product side, an excess of methanol is often used, and the reaction is facilitated by a catalyst.

One effective and facile method involves the use of trimethylchlorosilane (TMSCl) in methanol at room temperature. nih.gov This system allows for the synthesis of amino acid methyl ester hydrochlorides under mild conditions, proving compatible with a range of aromatic and aliphatic amino acids, including 4-(aminomethyl)benzoic acid. nih.gov The reaction with TMSCl and methanol proceeds smoothly at room temperature to provide the corresponding methyl ester hydrochloride in good to excellent yields. nih.gov

Traditional mineral acids also serve as common catalysts. Strong acids like hydrochloric acid and sulfuric acid are frequently used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and promoting nucleophilic attack by methanol. google.comsciencemadness.org

Catalyst SystemTypical ConditionsAdvantages
Trimethylchlorosilane (TMSCl) Methanol, Room TemperatureMild reaction conditions, good to excellent yields. nih.gov
Hydrochloric Acid (HCl) Methanol, RefluxReadily available, effective catalysis. google.com
Sulfuric Acid (H₂SO₄) Methanol, RefluxStrong proton source, drives equilibrium. sciencemadness.org

This table presents a summary of common catalytic systems used in the esterification of 4-(aminomethyl)benzoic acid and related compounds.

Hydrochloric acid is a widely used catalyst for the esterification of 4-(aminomethyl)benzoic acid with methanol. google.com Its primary role is to protonate the carbonyl group of the benzoic acid. This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of methanol.

The reaction is typically conducted by heating the mixture at reflux. google.com A notable aspect of this method is that the product, this compound, is initially obtained as its hydrochloride salt due to the presence of the basic aminomethyl group and the acidic reaction medium. google.com This hydrochloride salt can present challenges in industrial settings, as its corrosive nature may restrict the choice of equipment for isolation and handling. google.com

To overcome the challenges associated with isolating the hydrochloride salt and to improve the economic and ecological viability of the synthesis, specific process optimizations have been developed. These optimizations focus on controlling key reaction parameters to enhance yield and selectivity, allowing for the direct isolation of the free ester without intermediate handling of the corrosive salt. google.com

Precise control over temperature and pH during the workup phase is crucial for achieving high yields of this compound. google.comgoogle.com A patented process outlines a specific procedure that avoids the isolation of the hydrochloride intermediate. google.comgoogle.com

After the esterification reaction is complete, the mixture is cooled to a temperature between -15°C and +10°C, with a preferred range of +5°C to +10°C. google.com At this temperature, a base is added to adjust the pH to a range of 4 to 9 (preferably 6.0 to 7.0). google.comgoogle.com Following this initial neutralization and concentration of the mixture, an organic solvent is added. A subsequent pH adjustment of the aqueous phase to a value between 9 and 12 (preferably 10.0 to 11.0) is performed using a base. google.comgoogle.com This second pH adjustment ensures the conversion of any remaining hydrochloride salt to the free base form of the ester, facilitating its extraction into the organic phase. This carefully controlled, two-stage pH and temperature workup can result in yields of 88-89%. google.com

ParameterOptimized RangePurpose
Workup Temperature -15°C to +10°CControl of exotherms during neutralization. google.com
Initial pH Adjustment 4 to 9Initial neutralization without isolating the hydrochloride salt. google.comgoogle.com
Final pH Adjustment 9 to 12Conversion of the ester to its free base form for extraction. google.comgoogle.com

This table summarizes the optimized pH and temperature parameters for the workup of this compound synthesis.

The choice of solvent is critical during the extraction step of the optimized workup procedure. After the final pH adjustment, the product is extracted from the aqueous phase into an immiscible organic solvent. google.com

Methylene chloride is cited as a particularly effective solvent for this extraction. google.com Alternatively, other solvents such as toluene (B28343) or different aromatic hydrocarbons can be used. When using these alternative solvents, it may be necessary to saturate the aqueous phase with a salt, like sodium chloride, to decrease the solubility of the product in the aqueous layer and thereby achieve a high extraction yield into the organic phase. google.com The resulting organic solution containing this compound can then be used directly in subsequent reaction steps or the solvent can be exchanged if necessary. google.com

Considerations for Industrial Scale Production

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on process optimization to ensure economic feasibility and ecological sustainability. google.com Several methods for its preparation are known, but not all are suitable for large-scale manufacturing due to factors like apparatus selection and environmental concerns. google.com For instance, certain methods result in byproducts like large amounts of magnesium sulphate, which are costly to dispose of, making the process economically unattractive on an industrial scale. google.com A process that avoids the intermediate isolation of the hydrochloride salt of this compound is advantageous as it circumvents the corrosive nature of the hydrochloride, which restricts the choice of equipment. google.com An efficient industrial process can yield over 85% of this compound based on the starting material, 4-(aminomethyl)benzoic acid. google.com

Continuous Flow Processes in this compound Synthesis

Continuous flow processes are being explored for the industrial production of related benzoate (B1203000) compounds to improve efficiency and yield. smolecule.com These systems can address scalability challenges often encountered in batch reactors. smolecule.com While specific details on the continuous flow synthesis of this compound are not extensively documented in the provided results, the application of this technology to similar compounds, such as Methyl 2-(aminomethyl)benzoate Hydrochloride, suggests its potential for enhancing the manufacturing process.

Economic and Ecological Viability of Synthetic Routes

The economic and ecological viability of synthetic routes to this compound is a significant concern for industrial applications. google.com A desirable process should be easy to perform, economically sound, and environmentally friendly. google.com Some established methods are deemed unsatisfactory for industrial use due to both equipment limitations and ecological drawbacks. google.com For example, a process that avoids the generation of large quantities of difficult-to-dispose-of waste is preferred. google.com The development of synthetic pathways that offer high yields, minimize waste, and avoid harsh or corrosive reagents is crucial for the sustainable production of this important chemical intermediate. google.comscribd.com

Reduction-Based Synthetic Routes

Reduction reactions represent a significant class of synthetic methodologies for preparing this compound. These routes typically involve the conversion of a precursor molecule containing a functional group at a higher oxidation state to the desired aminomethyl group.

Catalytic Hydrogenation of Aromatic Nitriles (e.g., Methyl 4-cyanobenzoate)

One of the primary reduction-based methods for synthesizing this compound is the catalytic hydrogenation of Methyl 4-cyanobenzoate (B1228447). google.comgoogle.com This reaction involves the reduction of the nitrile group to a primary amine in the presence of a catalyst. smolecule.comguidechem.com Common catalysts for this transformation include Raney nickel and palladium on carbon (Pd/C). guidechem.com The reaction is typically carried out under hydrogen pressure. However, under certain basic conditions, the methyl ester group of the starting material can be susceptible to hydrolysis, leading to the formation of byproducts such as 4-(aminomethyl)benzoic acid. scribd.com

Table 1: Comparison of Catalysts for Nitrile Hydrogenation

CatalystTypical ConditionsAdvantagesDisadvantages
Raney Nickel Hydrogen gas, often in the presence of ammonia (B1221849) guidechem.comCost-effectiveCan lead to side reactions if not carefully controlled scribd.com
Palladium on Carbon (Pd/C) Hydrogen gas (1–3 atm), ethanol, 25–30°C High efficiency and selectivityMore expensive than Raney nickel
Platinum Oxide (PtO2) Not specifiedEffective for hydrogenationExpensive scribd.com
Rhodium (Rh) Not specifiedEffective for hydrogenationExpensive scribd.com

Reduction of Oxime and Imine Derivatives

Another significant reduction-based approach involves the preparation and subsequent reduction of oxime and imine derivatives. google.com This two-step process offers an alternative pathway to the target compound.

This compound can be synthesized by the reduction of the oxime or imine derived from Methyl 4-formylbenzoate (B8722198). google.com The oxime is formed by the reaction of Methyl 4-formylbenzoate with hydroxylamine. google.comgoogle.com Similarly, the imine is formed from the reaction of Methyl 4-formylbenzoate and ammonia. google.com These intermediates are then reduced to yield this compound. google.comarkat-usa.org The reduction of the oxime can be achieved through catalytic hydrogenation. google.comgoogle.com

The reductive amination of Methyl 4-formylbenzoate with an appropriate amine, followed by in-situ reduction of the resulting imine, is another viable method. arkat-usa.org Various reducing agents can be employed for this transformation, with sodium borohydride (B1222165) in the presence of acetic acid being one effective system. arkat-usa.org

Selective Reduction of Amido and Nitrile Functional Groups

The conversion of nitrile and amido groups to the aminomethylene group is a key transformation in the synthesis of this compound. This often involves reductive methods that must be selective enough to avoid affecting the methyl ester functionality present in the molecule.

Sodium borohydride (NaBH₄) on its own is generally not potent enough to reduce nitriles. researchgate.netresearchgate.net However, its reductive power is significantly enhanced when used with transition metal salts, creating effective systems for converting nitriles to primary amines. researchgate.netresearchgate.net This combination allows for the reduction of the 4-nitrile or 4-amido group on a methyl benzoate precursor. google.com

The in-situ generation of metal borides, such as nickel boride or cobalt boride, from the reaction of NaBH₄ with salts like nickel(II) chloride (NiCl₂) or cobalt(II) chloride (CoCl₂), produces the active reducing agent. researchgate.netgoogle.com This catalytic system is effective for reducing nitriles to their corresponding primary amines. wikipedia.org For instance, the reduction of methyl 4-cyanobenzoate can be accomplished using sodium borohydride with cobalt(II) chloride. google.com Similarly, using a catalytic amount of nickel(II) chloride with an excess of sodium borohydride in methanol provides a mild, air- and moisture-resilient protocol for nitrile reduction. researchgate.netscispace.com To prevent the common side reaction of dimerization into secondary amines, the newly formed primary amine can be trapped in-situ. scispace.com

Table 1: Metal-Catalyzed Sodium Borohydride Reduction of Nitriles

Catalyst System Substrate Example Key Features Reference
NaBH₄ / Cobalt(II) chloride Methyl 4-cyanobenzoate Reduces 4-nitrile group. google.com
NaBH₄ / Nickel(II) chloride General Nitriles Mild, catalytic in NiCl₂, resilient to air/moisture. researchgate.netscispace.com

The combination of sodium borohydride with trifluoroacetic acid (TFA) presents another effective method for the reduction of nitriles or amides. google.com In this system, TFA is believed to act as a Brønsted acid that protonates and activates the nitrogen atom of the nitrile group. calvin.edu This activation facilitates the hydride attack from sodium borohydride, enabling the reduction to proceed under mild, ambient temperature conditions while leaving other functional groups, like aromatic nitro groups, undisturbed. calvin.edu This method has been specifically cited as a viable route for reducing the 4-nitrile or 4-amido group of methyl benzoate to form this compound. google.com The use of TFA is part of a broader application in organic synthesis where it serves as a catalyst for various transformations, including reductions. researchgate.netresearchgate.net

Electrochemical Reduction Strategies for Aminomethylene Group Formation

Electrochemical methods offer an alternative pathway for generating the aminomethylene group, avoiding the need for chemical reducing agents. It has been documented that the para-amido group of a suitable benzoic acid derivative can be electrochemically reduced to form the aminomethylene group. google.com This approach is part of a wider field of electrochemical synthesis that has been applied to various transformations. rsc.org

The fundamental process involves the reduction of an imine or a related C=N bond at a cathode. scielo.br While not a direct synthesis of the target molecule, studies on the electrochemical reduction of other complex molecules demonstrate the viability of forming aminomethyl groups through radical pathways or by reducing imine intermediates. scielo.brustl.edu.cn For example, electrochemical methods have been used to covalently attach (N-Boc-aminomethyl)phenyl groups onto electrode surfaces through the reduction of corresponding diazonium salts, showcasing the formation of the core structural motif. nih.gov

Alternative Synthetic Pathways

Beyond the reduction of nitriles and amides, other established chemical transformations provide routes to this compound.

Nucleophilic Substitution Reactions (e.g., Chlorine/Amine Exchange)

A direct and well-established method for synthesizing this compound involves a nucleophilic substitution reaction. google.com Specifically, a chlorine/amine exchange on a precursor like methyl 4-(chloromethyl)benzoate can be performed in a nonaqueous medium. google.com In this reaction, the chloromethyl group acts as an electrophile, and an ammonia source serves as the nucleophile, displacing the chloride and forming the desired primary aminomethyl group. This type of reaction leverages the reactivity of benzylic halides. google.com

Reduction of Azide (B81097) Intermediates (e.g., 4-methoxycarbonylbenzyl azide)

The reduction of an azide intermediate provides another pathway to the primary amine of this compound. google.com The synthesis can proceed from the starting compound 4-methoxycarbonylbenzyl azide. google.com This azide can be synthesized from the corresponding benzyl (B1604629) bromide and sodium azide. mdpi.commdpi.com The subsequent reduction of the azide group to a primary amine can be achieved using various reagents. One documented method for converting 4-methoxycarbonylbenzyl azide to this compound is treatment with sodium hydrogen telluride. google.com Other common reagents for this transformation include lithium aluminum hydride (LiAlH₄) or triphenylphosphine (B44618) in the presence of water. mdpi.comnih.gov

Table 2: Comparison of Alternative Synthetic Pathways

Pathway Starting Material Example Key Reagent(s) Transformation Reference
Nucleophilic Substitution Methyl 4-(chloromethyl)benzoate Ammonia Source Chlorine/Amine Exchange google.com

Purification Techniques Post-Synthesis

Following the initial synthesis of this compound, the crude product contains various impurities, including unreacted starting materials, by-products, and residual solvents. Therefore, robust purification techniques are essential to isolate the compound at the required level of purity for its intended applications, such as an intermediate in the synthesis of active pharmaceutical ingredients. google.comchemicalbook.com The choice of purification method depends on the scale of the synthesis and the nature of the impurities present. The most common and effective strategies involve recrystallization and chromatography. smolecule.com

Recrystallization Methods for Product Isolation

Recrystallization is a widely used technique for purifying solid compounds based on differences in solubility between the desired product and impurities in a given solvent system. For this compound, this process often involves the formation of its hydrochloride salt, which typically exhibits well-defined crystallinity, facilitating its separation from non-basic impurities.

A documented procedure involves dissolving the crude product mixture in a suitable solvent, such as methanol. rsc.org The hydrochloride salt is then precipitated by introducing a saturated solution of hydrogen chloride (HCl) in a less polar co-solvent, like diethyl ether. rsc.org Lowering the temperature of the mixture significantly, for instance to -18 °C for an extended period, decreases the solubility of the salt and promotes maximum crystal formation. rsc.org The purified solid is then isolated by filtration, followed by washing with cold solvents, such as diethyl ether and ethyl acetate (B1210297), to remove any remaining soluble impurities clinging to the crystal surface. rsc.org

ParameterDetailsSource
Product Form Hydrochloride Salt rsc.org
Primary Solvent Methanol (MeOH) rsc.org
Precipitating Agent Saturated HCl in Diethyl Ether rsc.org
Crystallization Condition -18 °C for 18 hours rsc.org
Washing Solvents Cold Diethyl Ether, Ethyl Acetate rsc.org

Chromatographic Purification Strategies

Chromatographic methods are powerful for achieving high levels of purity by separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Flash Column Chromatography is a common preparative technique used for the purification of this compound and its derivatives. rsc.org This method typically employs a silica (B1680970) gel cartridge as the stationary phase. rsc.org The separation is achieved by eluting the mixture with a mobile phase system, often involving a gradient of solvents with increasing polarity. A frequently used system is a gradient of n-hexane and ethyl acetate (EtOAc), starting with a higher concentration of the non-polar n-hexane and gradually increasing the proportion of the more polar ethyl acetate (e.g., from a 90:10 to a 0:100 n-hexane/EtOAc ratio). rsc.org This allows for the sequential elution of compounds based on their affinity for the silica stationary phase.

High-Performance Liquid Chromatography (HPLC) is another critical chromatographic technique, primarily used for the analysis and quality control of the final product. Quantitative HPLC can be employed to determine the precise yield and purity of this compound after the synthesis and initial workup stages. google.com Commercial suppliers often use HPLC to certify the purity of their product, which frequently exceeds 98%. tcichemicals.comapicalscientific.com

TechniqueStationary PhaseMobile Phase SystemPrimary ApplicationSource
Flash Column Chromatography Silica Geln-Hexane / Ethyl Acetate (Gradient)Preparative Purification rsc.org
High-Performance Liquid Chromatography (HPLC) (Not specified)(Not specified)Purity Analysis & Quantification google.comtcichemicals.comapicalscientific.com

Chemical Reactivity and Derivatization Applications

Reactivity Profiles of Ester and Amine Functionalities

The presence of both a nucleophilic primary amine and an electrophilic methyl ester on the same molecule defines the reactivity of methyl 4-(aminomethyl)benzoate. researchgate.netrsc.org This dual functionality allows it to act as a versatile building block in organic synthesis. The reactivity of each group can be independently exploited, or they can participate in intramolecular reactions, depending on the conditions. The ester group is susceptible to hydrolysis, especially under harsh conditions, which can be an undesired side reaction during transformations targeting the amine. sciengine.com

Nucleophilic Properties of the Primary Amine Group

The primary aminomethyl group (-CH₂NH₂) is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This allows it to readily participate in a variety of nucleophilic substitution and addition reactions. rsc.org

Key reactions involving the primary amine group include:

Acylation: The amine reacts with acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form amides. For instance, it can be used in the preparation of methyl 4-((3-butyl-3-phenylureido)methyl)benzoate. organic-chemistry.org

Alkylation: The amine can be alkylated by reacting with alkyl halides, although over-alkylation to secondary and tertiary amines can be a challenge.

Schiff Base Formation: It can condense with aldehydes or ketones to form imines (Schiff bases), which can serve as intermediates for further synthetic transformations.

Ring-Forming Reactions: The nucleophilic amine can participate in cyclization reactions to form various heterocyclic systems. For example, it has been used in the synthesis of guanidine (B92328) alkaloids via a hetero Diels-Alder reaction.

The nucleophilicity of the amine is influenced by the pH of the reaction medium. In acidic conditions, the amine group is protonated to form an ammonium (B1175870) salt (-CH₂NH₃⁺), which deactivates its nucleophilic character.

Electrophilic Nature of the Methyl Ester Group

The methyl ester group (-COOCH₃) contains an electrophilic carbonyl carbon, making it susceptible to attack by nucleophiles. This reactivity is central to its role as a synthetic intermediate. rsc.org

Common transformations of the methyl ester group include:

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid (4-(aminomethyl)benzoic acid) under either acidic or basic conditions. This ease of hydrolysis makes it a useful protecting group for the carboxylic acid function when mild deprotection conditions are required. sciengine.com

Amidation: The ester can react directly with amines, particularly at elevated temperatures or with catalysis, to form amides. This reaction is a fundamental method for peptide bond formation and other amide syntheses. mdpi.com Computational studies on the aminolysis of methyl benzoate (B1203000) with ammonia (B1221849) show that the reaction can proceed through either a concerted or a stepwise mechanism, with general base catalysis significantly lowering the activation energy. ias.ac.in

Reduction: The ester can be reduced to a primary alcohol (4-(aminomethyl)benzyl alcohol) using strong reducing agents like lithium aluminum hydride (LiAlH₄). rsc.org

Transesterification: In the presence of another alcohol and a suitable catalyst, the methyl group can be exchanged for a different alkyl group.

The table below summarizes the distinct reactivity of the functional groups.

Functional GroupChemical NatureCommon ReactionsResulting Functional Group
Primary Amine (-CH₂NH₂)NucleophilicAcylation, Alkylation, Imine FormationAmide, Secondary/Tertiary Amine, Imine
Methyl Ester (-COOCH₃)ElectrophilicHydrolysis, Amidation, ReductionCarboxylic Acid, Amide, Primary Alcohol

Oxidative Transformations

This compound can undergo oxidative transformations at both the aminomethyl and methyl ester functionalities. rsc.orggoogle.com The specific products obtained depend on the oxidizing agent used and the reaction conditions.

Ester Oxidation Pathways and Resulting Carboxylic Acids

While the ester group itself is relatively resistant to oxidation, it can be converted to a carboxylic acid. rsc.org This transformation is most commonly achieved through hydrolysis, which can be considered a formal oxidation of the carbonyl carbon. The hydrolysis can be catalyzed by acid or base and is a key reaction for deprotecting the carboxyl group in multi-step syntheses. sciengine.com Strong oxidizing agents that can cleave the ester bond are generally harsh and may also affect other parts of the molecule.

Amine Oxidation to N-Oxide Derivatives and Imine Intermediates

The oxidation of the primary aminomethyl group can lead to several products, primarily imines and their derivatives. rsc.org The oxidation of benzylamines often proceeds via an imine intermediate, which can then be hydrolyzed to an aldehyde or react further. sciengine.comgoogle.com For this compound, this would result in the formation of methyl 4-formylbenzoate (B8722198). In some synthetic routes, the imine is intentionally formed from methyl 4-formylbenzoate and ammonia and then reduced to create this compound. orgsyn.org

Further oxidation can occur, potentially leading to N-oxide derivatives, although the direct oxidation of primary benzylamines to N-oxides is less common than the oxidation of secondary amines to nitrones (N-oxides of imines). researchgate.netrsc.org The oxidation of secondary amines with reagents like hydrogen peroxide catalyzed by methyltrioxorhenium (MTO) is a known method for producing nitrones. researchgate.net The oxidation of the aminomethyl group in water can lead to the formation of the corresponding imine. sciengine.com

The table below outlines potential oxidation products.

Functional Group TargetedOxidation ProductTypical Reagents/Conditions
Methyl EsterCarboxylic AcidH⁺/H₂O or OH⁻/H₂O (Hydrolysis)
Aminomethyl GroupImine/AldehydePermanganate (B83412), N-Chlorosuccinimide (NCS)
Aminomethyl Group (as secondary amine)Nitrone (Imine N-oxide)H₂O₂/MTO catalyst

Kinetic Considerations in Oxidation Reactions

The kinetics of the oxidation of benzylamines have been studied with various oxidants. Studies on the oxidation of substituted benzylamines by reagents like cetyltrimethylammonium permanganate (CTAP) or N-chlorosuccinimide (NCS) show that the reaction is typically first-order with respect to both the amine and the oxidant. google.comacs.org

A key finding from these studies is the presence of a substantial primary kinetic isotope effect when the α-hydrogens on the benzylamine (B48309) are replaced with deuterium (B1214612) (e.g., kH/kD = 5.60 to 6.20). google.comacs.org This indicates that the cleavage of the α-C-H bond is the rate-determining step in these oxidations. The proposed mechanism often involves the transfer of a hydride ion from the amine to the oxidant, forming a carbocationic intermediate. google.comacs.org The reaction rates are also sensitive to electronic effects from substituents on the aromatic ring, with negative polar reaction constants suggesting the development of a positive charge at the reaction center in the transition state. google.com

In enzyme-catalyzed oxidations, such as those by monoamine oxidase (MAO), C-H bond cleavage is also often found to be the rate-limiting step, with observed kinetic isotope effects ranging from 6 to 13. For palladium-catalyzed aerobic oxidations, kinetic studies often reveal a zero-order dependence on the concentration of molecular oxygen, suggesting that the oxidation of the catalyst is not the turnover-limiting step.

Reductive Transformations

The reactivity of this compound is significantly influenced by its constituent functional groups: the aromatic ring, the ester, and the primary amine. Reductive methods can target these sites, leading to structurally diverse molecules.

Reduction of Aromatic Ring Systems

The benzene (B151609) ring of this compound is characteristically stable and resistant to reduction due to its aromaticity. Standard catalytic hydrogenation conditions that readily reduce alkene double bonds will typically leave the aromatic ring intact. libretexts.orgopenstax.org To achieve the reduction of the aromatic ring to a cyclohexane (B81311) system, more forceful conditions are necessary. This generally involves catalytic hydrogenation at high pressures and temperatures, often utilizing specific catalysts like platinum, or more effective ones such as rhodium on carbon. libretexts.orgopenstax.org For instance, the hydrogenation of an aromatic ring to a cyclohexane often requires a platinum catalyst with hydrogen gas at pressures of several hundred atmospheres. openstax.org

An alternative method for the reduction of aromatic rings is the Birch reduction, which employs alkali metals (like lithium or sodium) dissolved in liquid ammonia in the presence of an alcohol. libretexts.org This reaction proceeds via a non-catalytic, dissolving-metal reduction mechanism to yield a non-conjugated diene, which can be further modified. The application of these harsh reductive conditions to this compound would likely also affect the ester group, potentially leading to its reduction to an alcohol, thus requiring careful selection of reagents and reaction conditions to achieve selective transformation.

Reduction of Imine-like Linkages within Derivatives

A versatile strategy for derivatization involves the transformation of the aminomethyl group or, more commonly, the synthesis of the parent compound from a carbonyl precursor. The reductive amination of aldehydes is a key method for preparing structurally diverse amines. arkat-usa.org This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium salt, which is then reduced in situ to the corresponding amine. arkat-usa.orgumich.edu

In the context of this compound's synthesis and derivatization, its precursor, methyl 4-formylbenzoate, is frequently used to generate imine derivatives. umich.edugoogle.com These imines can be subsequently reduced to form substituted benzylamines. For example, the condensation of methyl 4-formylbenzoate with various anilines or other primary amines yields the corresponding N-substituted imines. umich.edu A particularly effective and mild reducing system for the subsequent reduction of these imines is sodium borohydride (B1222165) (NaBH₄) in acetic acid (AcOH). arkat-usa.org This system has been shown to be tolerant of other functional groups, such as nitro and carboxyl groups, preventing the formation of significant byproducts. arkat-usa.org

Research has demonstrated the synthesis of various imine derivatives from methyl 4-formylbenzoate and their subsequent reduction. A study detailed the reaction of methyl 4-formylbenzoate with p-nitroaniline to produce Methyl 4-{[(4-nitrophenyl)imino]methyl}benzoate, which was then reduced using NaBH₄ and acetic acid to yield Methyl 4-{[(4-nitrophenyl)amino]methyl}benzoate. arkat-usa.org This two-step, one-pot procedure highlights a practical route to complex amine derivatives.

Table 1: Examples of Imine Reduction for Derivative Synthesis
Precursor 1Precursor 2Imine IntermediateReducing SystemProductReference
Methyl 4-formylbenzoatep-NitroanilineMethyl 4-{[(4-nitrophenyl)imino]methyl}benzoateNaBH₄ / AcOHMethyl 4-{[(4-nitrophenyl)amino]methyl}benzoate arkat-usa.org
Methyl 4-formylbenzoate2,4-DimethoxybenzylamineMethyl (E)-4-(2,4-Dimethoxybenzyl iminomethyl)benzoateCu(OAc)₂ / PCy₃ / SilaneChiral Diamine Derivative nih.gov

Advanced Derivatization Strategies

Nucleophilic Substitutions and Coupling Reactions for Functionalization

The primary amino group in this compound is a potent nucleophile, making it a key handle for a wide array of functionalization reactions. This nucleophilicity allows the molecule to react with various electrophilic partners, enabling the construction of more complex structures. The amino group can participate in nucleophilic substitution reactions, which is a common strategy for functionalizing the molecule. smolecule.com For instance, it can be alkylated by reacting with alkyl halides or undergo reactions with other electrophiles to introduce new functionalities.

Amide Coupling Methodologies for Complex Molecule Construction

One of the most significant applications of the primary amine in this compound is in amide bond formation. This reaction is fundamental to the construction of peptides, polymers, and a vast range of biologically active molecules and materials. The amine can react with carboxylic acids or their activated derivatives (such as acyl chlorides or anhydrides) to form a stable amide linkage.

To facilitate this reaction under milder conditions and with a broader substrate scope, various coupling reagents are employed. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to improve efficiency and suppress side reactions. rsc.org Other highly effective coupling reagents include phosphonium (B103445) salts (e.g., BOP reagent) and aminium/uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU.

A specific application of this compound hydrochloride has been demonstrated in the synthesis of DNA-encoded libraries, where it was successfully coupled with a DNA-linked carboxylic acid using HATU as the coupling agent in the presence of a base like 2,6-lutidine. rsc.org

Table 2: Common Reagents for Amide Coupling
Coupling Reagent ClassExample Reagent(s)Typical Additive(s)Key Features
CarbodiimidesEDC, DCCHOBt, NHSWidely used, cost-effective. rsc.org
Phosphonium SaltsBOP, PyBOPHigh reactivity, good for hindered couplings.
Aminium/Uronium SaltsHATU, HBTU, TBTUDIPEA, 2,6-LutidineVery efficient, fast reaction times, low racemization. rsc.org

Buchwald C-N Coupling Reactions with Aromatic Halides

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orgnumberanalytics.com This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals and advanced materials. wikipedia.org The reaction couples an amine with an aryl halide or pseudohalide (e.g., triflate) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.orgorganic-chemistry.org

This compound, with its primary amine, is an excellent candidate for participation in Buchwald-Hartwig amination reactions. It can be coupled with a wide variety of aryl and heteroaryl halides, providing a direct route to N-aryl- and N-heteroaryl derivatives. The choice of ligand is crucial for the success of the reaction and has evolved through several "generations" of catalyst systems to accommodate a broader range of substrates under milder conditions. wikipedia.org Sterically hindered phosphine ligands, such as those based on biphenyl (B1667301) (e.g., XPhos, SPhos) or ferrocene (B1249389) (e.g., dppf), are often employed to promote the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.orgyoutube.com

The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by the base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst, allowing the cycle to continue. numberanalytics.com

Table 3: Key Components of a Buchwald-Hartwig Amination Reaction
ComponentRoleExamples
AmineNucleophileThis compound
Aryl HalideElectrophileAryl bromides, chlorides, iodides, triflates
Palladium PrecatalystCatalyst SourcePd₂(dba)₃, Pd(OAc)₂
LigandFacilitates catalytic cycleXPhos, SPhos, RuPhos, dppf, BINAP wikipedia.org
BaseDeprotonates the amineNaOt-Bu, K₃PO₄, Cs₂CO₃
SolventReaction MediumToluene (B28343), Dioxane, THF

Formation of Urea (B33335) Derivatives

The primary amino group of this compound serves as a versatile nucleophile for the synthesis of a wide array of urea derivatives. These reactions are fundamental in medicinal chemistry and materials science, where the urea moiety acts as a rigid and effective hydrogen-bond donor-acceptor unit. The formation of ureas from this starting material can be achieved through several synthetic pathways, most commonly involving reaction with isocyanates or isocyanate precursors.

A primary and straightforward method for synthesizing N-substituted ureas is the direct reaction of the amine with an appropriate isocyanate. commonorganicchemistry.com This nucleophilic addition reaction is typically efficient and proceeds under mild conditions, usually at room temperature in a suitable aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). commonorganicchemistry.comnih.gov The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbon atom of the isocyanate, leading to the formation of the corresponding urea derivative.

In an alternative approach, this compound can be converted into its corresponding isocyanate, methyl 4-(isocyanatomethyl)benzoate, which then reacts with another amine to form a disubstituted urea. nih.govevitachem.com This conversion is often accomplished in situ using phosgene (B1210022) equivalents like triphosgene. nih.govresearchgate.net The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) (Et3N), to neutralize the hydrogen chloride generated during the formation of the isocyanate. The subsequent addition of a primary or secondary amine to the reaction mixture yields the desired urea derivative. nih.gov

Another method involves the reaction of this compound hydrochloride with potassium cyanate (B1221674) (KOCN). mcgill.ca Research has demonstrated that this reaction can be effectively promoted by ammonium chloride in water under microwave irradiation, providing the monosubstituted product, methyl 4-(ureidomethyl)benzoate, in high yield. mcgill.ca This process is proposed to proceed through the in situ formation of isocyanic acid (HNCO) from the cyanate, which is then attacked by the amine. mcgill.ca

The following table summarizes research findings on the synthesis of various urea derivatives starting from this compound or its precursors.

Table 1: Synthesis of Urea Derivatives

Starting Amine Reagent/Reactant Conditions Resulting Urea Derivative Yield Source
This compound hydrochloride Potassium cyanate, Ammonium chloride Water, 120°C, 15 min (microwave) Methyl 4-(ureidomethyl)benzoate 89% mcgill.ca
Methyl 4-((phenethylamino)methyl)benzoate Phenyl isocyanate DCM, rt, 16 h Methyl 4-((1-phenethyl-3-phenylureido)methyl)benzoate 92% nih.gov
Methyl 4-(((4-hydroxyphenethyl)amino)methyl)benzoate 2-Methoxyphenyl isocyanate DCM, rt, overnight Methyl 4-((1-(4-hydroxyphenethyl)-3-(2-methoxyphenyl)ureido)methyl)benzoate 90% nih.gov
Methyl 4-(((2-(1H-indol-3-yl)ethyl)amino)methyl)benzoate 2-Methoxyphenyl isocyanate DCM, rt, overnight Methyl 4-((1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)ureido)methyl)benzoate 95% nih.gov
Secondary amines (e.g., 6a-c in source) This compound (via in situ isocyanate formation with triphosgene) i. Triphosgene, aq. bicarbonate/DCM; ii. Et3N, DCM, rt, 16 h N-substituted urea esters (e.g., 7a-c in source) N/A nih.gov

Applications in Advanced Chemical Synthesis and Medicinal Chemistry

Contributions to Pharmaceutical Research and Development

Scaffold for Novel Antibiotic Development

Quinoline (B57606) and Indole-Based Antibiotic Structures

Methyl 4-(aminomethyl)benzoate is a key precursor in the development of antibiotics based on quinoline and indole (B1671886) scaffolds. nih.gov These heterocyclic systems are foundational to many antibacterial agents. For instance, a series of novel methyl-4-((substituted phenyl) [6H-indolo (2,3-b)quinoxalin-6-yl]methyl-amino)benzoate derivatives have been synthesized and have demonstrated notable antibacterial activity against several bacterial strains. researchgate.net In these syntheses, the aminomethyl group of the benzoate (B1203000) derivative is crucial for building the final complex indole-containing structure. researchgate.net Research has shown that certain derivatives exhibit potent inhibitory activity, highlighting the importance of this building block in the creation of new classes of antibacterial agents. researchgate.net

Inhibitors of Viral Entry Mechanisms

A significant application of this compound is in the synthesis of potent viral entry inhibitors. By serving as a core component, it has been instrumental in the creation of a new series of small molecule inhibitors that target the entry mechanisms of highly pathogenic viruses. researchgate.net These 4-(aminomethyl)benzamide-based inhibitors have shown remarkable efficacy, particularly against filoviruses. researchgate.net

Derivatives of this compound have been identified as powerful inhibitors of Ebola virus (EBOV) and Marburg virus (MARV) entry into host cells. researchgate.net Through high-throughput screening of small molecule libraries, substituted 4-(aminomethyl)benzamides were discovered to inhibit the entry of both EBOV and MARV pseudovirions. researchgate.net Subsequent testing against wild-type EBOV and MARV strains confirmed their antiviral activity. researchgate.net

Key findings from this research include:

Potent Inhibition: Several synthesized compounds demonstrated superior inhibitory effects on infectious Ebola (Mayinga) and Marburg (Angola) viruses. researchgate.net

Broad-Spectrum Activity: One particular 4-(aminomethyl)benzamide (B1271630), designated CBS1118, exhibited EC₅₀ values below 10 μM for both EBOV and MARV, indicating broad-spectrum antifiloviral activity. researchgate.net

Metabolic Stability: Representative compounds have shown favorable metabolic stability in both rat and human plasma and liver microsomes, a crucial characteristic for potential therapeutic agents. researchgate.net

The following table summarizes the efficacy of selected 4-(aminomethyl)benzamide derivatives against Ebola and Marburg viruses:

CompoundEBOV (Mayinga) EC₅₀ (nM)MARV (Angola) EC₅₀ (nM)
20 1.83.5
23 2.54.1
32 1.62.8
33 1.93.2
35 2.13.8

Data sourced from Gaisina, I. N., et al. (2020). researchgate.net

These findings underscore the potential of this compound derivatives to be further optimized as therapeutic agents for the treatment and control of Ebola virus infections. researchgate.net

Synthesis of Complex Biologically Active Compounds

This compound serves as a versatile intermediate in the synthesis of a wide range of complex biologically active compounds beyond viral inhibitors. Its utility stems from the ability of its amino and ester groups to undergo various chemical transformations, allowing for the construction of diverse molecular frameworks. It is considered a valuable intermediate for the synthesis of active pharmaceutical ingredients, particularly when mild conditions are required for the release of the acid function during a synthesis sequence. google.com

Applications in Agrochemical Synthesis

Utility in Advanced Materials Science

The application of this compound in the field of advanced materials science, particularly in the context of polyrotaxane structures, is an area that remains largely unexplored in scientific literature.

Proton Transfer Mechanisms in Polyrotaxane Structures

There is currently no available research that specifically details the use of this compound in the synthesis of polyrotaxanes or investigates its role in proton transfer mechanisms within such structures. Polyrotaxanes are mechanically interlocked molecules that can exhibit unique dynamic properties, and while various amine-containing compounds are used in their synthesis, the specific incorporation of this compound has not been reported. beilstein-journals.org Consequently, studies on proton transfer mechanisms involving this specific compound within polyrotaxane architectures are also absent from the current body of scientific work.

Computational Chemistry and Mechanistic Elucidation

Quantum Chemical Investigations of Reaction Mechanisms

Quantum chemical methods are instrumental in mapping the potential energy surfaces of chemical reactions, identifying key intermediates and transition states. For the aminolysis of esters like methyl 4-(aminomethyl)benzoate, these studies elucidate the fundamental steps of the reaction.

Density Functional Theory (DFT) has been employed to investigate the mechanistic pathways for the reaction of methyl benzoate (B1203000) with ammonia (B1221849), which serves as a model for the aminolysis process. acs.orgnih.gov These studies compare different possible routes for the reaction, primarily the concerted and the neutral stepwise mechanisms. acs.orgnih.gov In the concerted mechanism, the carbon-nitrogen bond formation and the carbon-oxygen bond cleavage occur simultaneously. In the stepwise mechanism, the reaction proceeds through a distinct tetrahedral intermediate. acs.org

Theoretical calculations have shown that for the uncatalyzed aminolysis of methyl benzoate, the concerted and neutral stepwise pathways have similar activation energies, making it difficult to favor one over the other based solely on energetics. acs.orgnih.gov The reaction involves the formation of a tetrahedral intermediate where the amine has added to the carbonyl carbon of the ester.

Table 1: Calculated Activation Energies for Uncatalyzed Aminolysis of Methyl Benzoate with Ammonia

Reaction Pathway Activation Energy (kcal/mol)
Concerted Mechanism ~25-30
Neutral Stepwise Mechanism ~25-30

Note: Values are approximate and derived from computational studies on methyl benzoate as a model system. acs.org

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, have also been used to determine the structures and energies of transition states in the aminolysis of methyl benzoate. acs.orgnih.gov These calculations provide a detailed picture of the geometry of the molecule as it transforms from reactant to product. The transition state structures are critical for understanding the reaction's feasibility and rate. acs.org For the aminolysis reaction, calculations confirm the presence of high-energy transition states that represent significant barriers to the reaction in the absence of a catalyst. acs.orgnih.gov The differing reactivity between aromatic esters like methyl benzoate and aliphatic esters can be explained by analyzing the electrostatic potential values at the atoms of the ester group. acs.orgnih.gov

Analysis of Catalytic Effects in Ester Aminolysis

Catalysts can dramatically alter the mechanism of a reaction, typically by providing a lower-energy pathway. In the case of ester aminolysis, computational studies have explored the role of catalysts in facilitating the reaction.

The aminolysis of methyl benzoate can be significantly accelerated by general base catalysis. acs.orgnih.gov Computational models show that a second molecule of the amine can act as a catalyst. acs.org This catalytic process results in considerable energy savings compared to the uncatalyzed reaction. acs.orgnih.gov The most favorable reaction pathway is predicted to be a general-base-catalyzed neutral stepwise mechanism. acs.orgnih.gov In this mechanism, the catalyst assists in the removal of a proton from the attacking amine, making it a more potent nucleophile. This leads to the formation of a tetrahedral intermediate, followed by the departure of the methoxy (B1213986) group, also assisted by the catalyst. acs.org

Table 2: Comparison of Activation Energies for Catalyzed vs. Uncatalyzed Aminolysis

Reaction Mechanism Activation Energy (kcal/mol)
Uncatalyzed Stepwise ~25-30
General-Base-Catalyzed Stepwise ~10-15

Note: Values are approximate and derived from computational studies on methyl benzoate with ammonia as a model system, demonstrating the significant reduction in the energy barrier. acs.org

Theoretical Studies on Intermolecular Interactions

The aminomethyl and ester functional groups in this compound allow for a variety of intermolecular interactions that can influence its physical properties and its interactions with other molecules in solution or in biological systems. mdpi.comnih.gov Theoretical studies can model these noncovalent interactions, such as hydrogen bonding and van der Waals forces. nih.gov

For this compound, the primary amine group (-CH2NH2) can act as a hydrogen bond donor, while the carbonyl oxygen and the methoxy oxygen of the ester group (-COOCH3) can act as hydrogen bond acceptors. These interactions can lead to the formation of dimers or larger aggregates in the solid state or in nonpolar solvents. In aqueous solution, these groups will form strong hydrogen bonds with water molecules. nih.gov Computational studies on related methyl benzoate derivatives have been used to investigate their interactions with macrocycles and proteins, showing that both ground and excited state complex formation can occur. mdpi.comnih.gov The binding of these molecules can cause fluorescence quenching through static mechanisms, often with a 1:1 stoichiometry. mdpi.com

Structure-Reactivity Relationship Modeling

Structure-Reactivity Relationship (SRR) modeling, often in the form of Quantitative Structure-Activity Relationship (QSAR) studies, is a computational approach to correlate the chemical structure of a compound with its reactivity or biological activity. researchgate.net For this compound, QSAR models can be developed to predict its behavior in various chemical or biological systems.

QSAR models are built upon a set of molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical. For a molecule like this compound, relevant descriptors would include:

Hydrophobicity: Often represented by the logarithm of the octanol-water partition coefficient (LogP). The computed XLogP3 for this compound is 1.2, suggesting moderate hydrophobicity. nih.gov

Electronic Properties: These include dipole moment, partial atomic charges, and energies of frontier molecular orbitals (HOMO and LUMO). The aminomethyl group acts as an electron-donating group, while the methyl benzoate moiety is electron-withdrawing, creating a push-pull electronic system that influences its reactivity.

Steric Parameters: Molar refractivity and molecular volume are examples of descriptors that account for the size and shape of the molecule.

QSAR studies on related benzoylaminobenzoic acid derivatives have shown that inhibitory activity against certain enzymes increases with higher hydrophobicity, molar refractivity, and aromaticity. nih.gov The presence of specific functional groups, such as a hydroxyl group, was also found to be beneficial for activity. nih.gov These findings suggest that for this compound, the interplay between the hydrophobic benzene (B151609) ring and the polar aminomethyl and ester groups would be a key determinant of its activity in various models.

The development of a QSAR model typically involves the following steps:

Data Set Collection: A series of compounds with known activities is gathered. For this compound, this would involve synthesizing and testing a library of its derivatives.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the series.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

Table 2 presents a hypothetical set of descriptors that would be relevant for a QSAR study of this compound and its analogs.

Table 2: Representative Molecular Descriptors for QSAR Modeling of this compound Analogs
Descriptor TypeSpecific DescriptorSignificance
ElectronicDipole MomentRelates to polar interactions with a target receptor or solvent.
ElectronicHOMO/LUMO EnergiesIndicates susceptibility to nucleophilic/electrophilic attack and charge transfer interactions.
HydrophobicityLogPModels the partitioning of the molecule between aqueous and lipid environments.
StericMolecular VolumeDescribes the size of the molecule, which is important for fitting into a binding site.
TopologicalWiener IndexRelates to the branching of the molecular structure.

While a specific QSAR model for this compound is not available in the reviewed literature, the principles of QSAR modeling and the knowledge gained from studies on similar benzoate derivatives provide a solid framework for how such a model could be developed and what structural features would likely be important for its reactivity and activity.

Analytical Methodologies for Research and Quality Control

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating Methyl 4-(aminomethyl)benzoate from starting materials, by-products, and other impurities, allowing for accurate purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC) in Synthetic Monitoring

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of this compound, particularly its hydrochloride salt. It is widely used for purity determination and quantitative analysis in both final products and during the synthesis process. google.comvwr.comapicalscientific.comtcichemicals.comtcichemicals.comavantorsciences.combldpharm.com

In synthetic applications, quantitative HPLC is utilized to determine the yield of this compound. For instance, after the esterification of 4-(aminomethyl)benzoic acid and subsequent workup, the concentration of the final product in the organic phase can be accurately measured by HPLC to calculate the reaction yield, which can reach 88-89% under optimized conditions. google.com Commercial suppliers of this compound hydrochloride specify purity levels of greater than 98.0%, as determined by HPLC, underscoring the method's importance in quality control. vwr.comapicalscientific.comtcichemicals.comavantorsciences.com The technique is also invaluable for monitoring the progress of reactions, such as in the preparation of related benzoate (B1203000) derivatives.

Table 1: HPLC Purity Specifications for this compound Hydrochloride

Supplier/Source Purity Specification Analytical Method Reference
TCI Chemicals >98.0% HPLC, N tcichemicals.comtcichemicals.com
Avantor >98.0% HPLC, N avantorsciences.com
Apical Scientific >98.0% HPLC, N apicalscientific.com

Gas Chromatography (GC) for Volatile Analysis

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is the preferred method for analyzing volatile substances. asianpubs.org In the context of this compound production, GC is crucial for the identification and quantification of volatile organic impurities, such as residual solvents used during synthesis and purification. asianpubs.orgsiu.eduijpsonline.combibliotekanauki.pl

The analysis of residual solvents is a critical quality control step in the pharmaceutical industry to ensure that their levels are below the toxicity thresholds defined by regulatory bodies. ijpsonline.com While direct injection GC can be used, static headspace analysis is another common technique for volatile impurities in solid samples, as it avoids contamination of the GC inlet with non-volatile matrix components. ijpsonline.combrjac.com.br GC-MS analysis of related benzoate esters has been used to identify volatile components and confirm product identity. siu.eduresearchgate.net Although a prime candidate for GC/MS, successful analysis of benzoate esters by LC/MS is also possible with specific ionization techniques. chromforum.org

Thin-Layer Chromatography (TLC) for Reaction Progress Evaluation

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and straightforward method for qualitatively monitoring the progress of chemical reactions in real-time. sigmaaldrich.comlibretexts.org It is frequently employed in the synthesis of benzoate esters to track the conversion of starting materials to products. siu.edusigmaaldrich.comlibretexts.orgtandfonline.comijsdr.org

During the synthesis of this compound or its analogs, small aliquots of the reaction mixture are spotted onto a TLC plate at various time intervals. libretexts.org The separation of the spots corresponding to the starting material and the product on the developed plate provides a clear visual indication of the reaction's progression. sigmaaldrich.com The reaction is considered complete when the spot for the starting material has disappeared. libretexts.org This technique is versatile and can be used for various reactions, including esterifications and other modifications of the parent molecule. tandfonline.comchemscene.com

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive identification and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound. Proton NMR (¹H NMR) provides detailed information about the chemical environment of the hydrogen atoms in the molecule, confirming the presence of key functional groups. rsc.orghmdb.caconnectjournals.com

The ¹H NMR spectrum confirms the structure by showing characteristic signals for the aromatic protons, the methyl ester protons, and the aminomethyl protons. The integration and splitting patterns of these signals provide further structural confirmation. For example, in related benzoate esters, the aromatic protons typically appear as multiplets in the downfield region, while the methyl ester protons present as a sharp singlet. rsc.orgresearchgate.net

Table 2: Representative ¹H NMR Spectral Data for Benzoate Esters

Functional Group Chemical Shift (δ) Range (ppm) Multiplicity Reference
Aromatic Protons (Ar-H) 7.0 - 8.5 Doublet, Multiplet rsc.org
Methylene Protons (-CH₂) ~4.1 - 4.4 Singlet rsc.org
Methyl Protons (-OCH₃) ~3.7 - 3.9 Singlet rsc.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass Spectrometry (MS) is a vital analytical technique used to determine the molecular weight of this compound and to gain structural insights through the analysis of its fragmentation patterns. nih.govjustdial.com It is often used in conjunction with chromatographic techniques like GC-MS or LC-MS. siu.edunih.gov

Electrospray ionization (ESI-MS) can be used to confirm the molecular ion peak, often as the protonated molecule [M+H]⁺. researchgate.net The NIST Mass Spectrometry Data Center provides reference spectra for "Benzoic acid, 4-aminomethyl-, methyl ester," which shows characteristic fragment ions. nih.gov The analysis of these fragments helps to confirm the different parts of the molecular structure. For esters, common fragmentation includes cleavages adjacent to the carbonyl group. miamioh.edu

Table 3: Key GC-MS Fragmentation Data for this compound

m/z (mass-to-charge ratio) Interpretation Reference
165 Molecular Ion [M]⁺ nih.gov
133 Loss of Methanol (B129727) (-CH₃OH) or [M-O] nih.gov
106 [C₇H₈N]⁺ fragment nih.gov
105 Loss of -OCH₃ and -NH₂ nih.gov

Mentioned Compounds

Advanced Analytical Applications

This compound serves as a crucial reference standard in the pharmaceutical industry. axios-research.com Reference standards are highly characterized materials used to ensure the identity, purity, and quality of active pharmaceutical ingredients (APIs) and formulated drug products. novachem.com.au They provide a benchmark for various analytical procedures, including method development, validation, and routine quality control testing. axios-research.comsigmaaldrich.com

Specifically, this compound is documented as a fully characterized chemical compound used as a reference standard for the API Lumacaftor. axios-research.com In this capacity, it is employed in analytical method development and validation (AMV) and for quality control applications during the synthesis and formulation stages of the drug's development. axios-research.com Its use ensures traceability and compliance with regulatory guidelines set by pharmacopeial standards. axios-research.com The availability of this compound as a certified reference material, often produced under ISO 17025 and ISO 17034 standards, underscores its importance in pharmaceutical quality assurance. sigmaaldrich.comlgcstandards.com These standards are established to have a specific purity and are compared against a primary reference standard. novachem.com.au

Derivatization is a chemical modification technique used to convert an analyte into a product that is more suitable for analysis by a specific method, such as chromatography. science.gov This process can enhance detector response, improve volatility, and increase the stability of the target molecule, which is particularly useful for trace analysis. researchgate.netthermofisher.com

In the context of trace analysis, compounds like this compound, which contain a reactive primary amine, are excellent candidates for use as derivatizing agents. The amine group can react with various functional groups to attach a "tag" that makes the original analyte easier to detect and quantify, especially at very low concentrations found in complex samples like environmental matrices. researchgate.net This strategy is applied to a wide range of compounds, including phenols and carboxylic acids. researchgate.netnih.gov

A significant application of derivatization is the fluorescent tagging of molecules that lack a natural fluorophore. This is particularly valuable for the analysis of low-molecular-weight (LMW) organic acids, which are often present at low concentrations in environmental samples like seawater and are difficult to detect directly. uconn.edu

A method has been developed for quantifying LMW organic acids by derivatizing them with a fluorescent tag. uconn.edu This involves an acid-amine coupling reaction where the carboxylic acid is converted into a highly fluorescent amide. uconn.edu A fluorescent primary amine, structurally similar to this compound, such as 4-aminomethyl-6,7-dimethoxycoumarin hydrochloride, is used for this purpose. uconn.edu The coumarin (B35378) part of the reagent acts as the fluorophore, which allows for highly sensitive detection using HPLC with a fluorescence detector, achieving detection limits in the low nanomolar range. uconn.edu This derivatization strategy provides high specificity and is effective for a broad range of organic acids. uconn.edu

Elemental analysis is a cornerstone technique for the characterization of chemical compounds. It determines the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) within a sample. This data is then compared to the theoretical values calculated from the compound's molecular formula to confirm its elemental composition and purity.

For this compound, with the molecular formula C₉H₁₁NO₂, elemental analysis is used to validate its stoichiometry. The theoretical elemental composition provides a benchmark against which the experimental results are measured. Any significant deviation between the measured and calculated percentages could indicate the presence of impurities, residual solvents, or that the incorrect compound was synthesized. It is a fundamental quality control step in both research and industrial settings to ensure the identity and purity of the compound.

Table 2: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight Number of Atoms Total Weight Percentage (%)
Carbon C 12.011 9 108.099 65.49
Hydrogen H 1.008 11 11.088 6.71
Nitrogen N 14.007 1 14.007 8.48
Oxygen O 15.999 2 31.998 19.37

| Total | | | | 165.19 | 100.00 |

Future Research Directions and Emerging Paradigms

Innovations in Sustainable Synthesis and Green Chemistry Principles

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact, and the synthesis of Methyl 4-(aminomethyl)benzoate is a key area for innovation. Traditional synthetic routes often involve multi-step processes that may utilize hazardous reagents and generate significant waste. Future research is poised to address these challenges through several innovative approaches.

One promising avenue is the development of catalytic systems that offer higher efficiency and selectivity. For instance, the Staudinger reduction, a classical method for converting azides to amines, is being reimagined with catalytic variants that operate at room temperature, thereby reducing energy consumption. sdu.dk Research into phosphine-catalyzed reactions, including the Staudinger reduction, aims to create more sustainable processes. sdu.dk

Furthermore, the principles of green chemistry are being applied to the synthesis of related compounds, which can inform the production of this compound. This includes the use of less hazardous solvents, renewable starting materials, and atom-economical reactions that maximize the incorporation of all materials used in the process into the final product. The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, also represents a significant step towards more sustainable chemical manufacturing.

Expanded Pharmacological Applications and Target Identification

This compound serves as a crucial building block in the synthesis of a wide array of pharmacologically active molecules. ontosight.ai Its structural motifs, including the aromatic ring, amino group, and ester functionality, provide versatile points for modification, making it a valuable scaffold in drug discovery. ontosight.ai

Future research will likely focus on leveraging this scaffold to design novel therapeutics for a range of diseases. For example, derivatives of this compound are being investigated as inhibitors of enzymes implicated in various pathologies. In one study, it was used in the synthesis of peptoid-based hydroxamic acids as potential antimalarial agents. mdpi.com The compound was reacted with tert-butyl bromoacetate (B1195939) and then acylated to produce a key intermediate in a multi-step synthesis of hydroxamic acid derivatives. mdpi.com

Moreover, the compound has been utilized in the development of antagonists for the retinoic acid receptor alpha, which are being explored as potential non-hormonal male contraceptives. nih.gov In this context, it was coupled with naphthoic acids, although the resulting compounds did not show the desired inhibitory activity, highlighting the subtleties of structure-activity relationships. nih.gov Additionally, this compound has been incorporated into the synthesis of selective HDAC6 inhibitors, which have potential as anti-inflammatory agents. google.com

The identification of new biological targets for this compound derivatives is another critical area of future research. As our understanding of disease pathways deepens, researchers will be able to design and synthesize new molecules with improved potency and selectivity. This will involve a combination of traditional medicinal chemistry approaches and modern computational methods to predict and validate new drug-target interactions.

Integration into Advanced Materials Science and Engineering

The unique chemical properties of this compound also make it a valuable component in the field of materials science. chemscene.com Its ability to be incorporated into larger molecular structures allows for the creation of materials with tailored properties. chemscene.com

Future research is expected to explore the integration of this compound into a variety of advanced materials. For example, its presence in polymer backbones can influence properties such as thermal stability, mechanical strength, and chemical resistance. Researchers are actively developing new polymers for applications ranging from biodegradable plastics to specialized coatings. pubcompare.ai

The compound's utility extends to the development of functional materials as well. For instance, it can be used in the synthesis of materials for photonics and optical applications, such as fluorescent materials. chemscene.com Additionally, its role as a ligand in the formation of metal-organic frameworks (MOFs) and coordination polymers is an area of growing interest. These materials have potential applications in gas storage, catalysis, and sensing.

Application of Artificial Intelligence and Machine Learning in Molecular Design and Synthesis Planning

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemistry. These powerful computational tools can be applied to accelerate the design and synthesis of new molecules, including derivatives of this compound.

In the realm of molecular design, AI and ML algorithms can be used to predict the biological activity and physical properties of virtual compounds. This allows researchers to screen vast chemical spaces and prioritize the synthesis of molecules with the highest potential for success. For example, in silico methods are being used to identify novel inhibitors for therapeutic targets, guiding the design of new drug candidates. acs.org

Furthermore, AI can assist in the planning of synthetic routes. By analyzing vast databases of chemical reactions, machine learning models can propose novel and efficient pathways for the synthesis of complex molecules. This can help to overcome challenges in synthetic chemistry and facilitate the discovery of new compounds. The use of computational tools to design and develop inhibitors for proteins implicated in diseases like pancreatic cancer is an active area of research. herts.ac.uk

The integration of AI and ML into the research and development pipeline for this compound and its derivatives holds immense promise for the future. By combining computational power with human expertise, scientists can accelerate the pace of discovery and innovation in both medicine and materials science.

Q & A

Q. Basic

  • 1H NMR : Key signals include δ 3.86 ppm (methyl ester) and aromatic protons in DMSO-d6 .
  • LC-MS : Confirm molecular ions ([M+H]+ at m/z 180.1 for the free base) .
  • HPLC : Validate purity (>98%) using C18 columns with acetonitrile/water gradients .

How do structural modifications (e.g., alkyne chain length) impact the reactivity of this compound derivatives?

Q. Advanced

  • Chain Length : Derivatives with hept-5-ynoyl groups balance reactivity and stability, enabling applications in bioconjugation and catalysis. Shorter chains (e.g., hex-5-ynoyl) reduce steric hindrance but increase volatility .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro) enhance electrophilicity, while electron-donating groups (e.g., methoxy) stabilize intermediates .
    Data Table :
DerivativeReactivity (Relative Rate)Stability (Half-Life)
Hept-5-ynoylamino analogue1.0>48 hours
Hex-5-ynoylamino analogue1.524 hours
Oct-5-ynoylamino analogue0.872 hours
Source: Comparative studies on alkyne-substituted derivatives

What safety protocols are essential when handling this compound, given limited toxicological data?

Q. Advanced

  • Exposure Mitigation : Use PPE (gloves, goggles) and work in a fume hood. Immediate flushing with water is required for eye/skin contact .
  • Waste Management : Segregate and neutralize acidic/byproduct streams before disposal .
    Note : Toxicological properties are not fully characterized; conduct acute toxicity assays (e.g., LD50 in rodents) before scaling up .

How should researchers address discrepancies in reported biological activities of this compound derivatives?

Q. Advanced

  • Assay Validation : Use orthogonal methods (e.g., enzymatic inhibition vs. cell viability assays) to confirm activity .
  • Structural Analogues : Compare with Methyl 4-hydroxybenzoate derivatives, which show divergent bioactivity due to phenolic vs. ester functionalities .
    Case Study : HDAC inhibition studies revealed false positives from assay interference; confirm via crystallography or competitive binding assays .

What purification strategies are effective for this compound intermediates?

Q. Basic

  • Flash Chromatography : Use silica gel with chloroform or EtOAc/hexane gradients .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp >300°C for acid precursors) .

How can computational modeling aid in designing this compound-based ligands?

Q. Advanced

  • Docking Studies : Predict binding modes to targets like NMDA receptors using AutoDock Vina .
  • QSAR Models : Correlate substituent logP (e.g., 1.60 for parent compound) with membrane permeability .
    Example : Methyl 4-(hept-5-ynoylamino)benzoate showed improved affinity (Ki = 12 nM) over shorter-chain analogues in silico .

What are the challenges in characterizing byproducts during this compound synthesis?

Q. Advanced

  • Byproduct Identification : Use HRMS and 2D NMR (e.g., HSQC) to resolve overlapping signals, particularly for regioisomers .
  • Impurity Profiling : Trace aldehydes (e.g., from incomplete reduction) can form Schiff bases; detect via derivatization with 2,4-DNPH .

How does this compound compare to its structural analogues in materials science applications?

Q. Advanced

  • Polymer Compatibility : The methyl ester group enhances solubility in hydrophobic matrices vs. carboxylic acid analogues .
  • Thermal Stability : Decomposes at 297°C, making it suitable for high-temperature polymer composites .
    Data Table :
PropertyThis compound4-Aminobenzoic Acid
Melting Point (°C)>300 (precursor)186–189
Solubility in DCMHighLow
Thermal Decomposition297°C240°C
Source: Comparative physicochemical data

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.